molecular formula C19H20N2O3 B2977639 2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941956-74-7

2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2977639
CAS No.: 941956-74-7
M. Wt: 324.38
InChI Key: QGNMPOBJRBMFOZ-UHFFFAOYSA-N
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Description

This compound (referred to as the "target compound" hereafter) features a methoxyphenyl group attached to an acetamide backbone, with a 2-oxopyrrolidin-1-yl substituent on the adjacent phenyl ring. Its structure combines lipophilic (methoxy group) and hydrogen-bonding (pyrrolidinone and acetamide) moieties, making it a candidate for diverse biological applications, including nootropic and anti-inflammatory activities .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-17-10-4-14(5-11-17)13-18(22)20-15-6-8-16(9-7-15)21-12-2-3-19(21)23/h4-11H,2-3,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNMPOBJRBMFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxyphenylacetic acid and 4-(2-oxopyrrolidin-1-yl)aniline. These intermediates are then coupled using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield a hydroxyl derivative of the pyrrolidinone ring.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The target compound is compared to analogs based on core structural motifs:

Compound Name / ID Key Substituents Core Structure Key Functional Groups Reference
Target Compound 4-Methoxyphenyl, 2-oxopyrrolidin-1-yl Acetamide + pyrrolidinone Methoxy, amide, lactam
N-(4-(4-(2-(4-Bromobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 7) 4-Bromobenzylidene hydrazine Acetamide + hydrazide-pyrrolidinone Bromine, hydrazide, lactam
2-(2-Oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s) Trifluoromethylphenyl, pentyl Ugi-derived acetamide + pyrrolidinone Trifluoromethyl, alkyl chain
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Morpholinosulfonyl, phenylamino Acetamide + sulfonamide Sulfonyl, morpholine
2-(4-Methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide Oxadiazole, phenylpyrrolidinone Acetamide + oxadiazole-pyrrolidinone Oxadiazole, methyl

Key Observations :

  • Pyrrolidinone Ring: Shared with compounds 7 and 4s, this lactam ring facilitates hydrogen bonding, critical for target binding .
  • Sulfonamide vs. Acetamide : Sulfonamide derivatives (e.g., 5i, CAS 19837-89-9) exhibit higher acidity and solubility but reduced membrane permeability compared to acetamides .

Physicochemical Properties

Data from elemental analysis, melting points, and spectroscopic characterization:

Compound Molecular Formula Melting Point (°C) Elemental Analysis (C/H/N) Reference
Target Compound C₁₉H₂₀N₂O₃ Not reported Not available
Compound 7 C₂₀H₁₉BrN₄O₃ 215–217 Calcd: C 60.23; H 4.80; N 14.05
Found: C 59.97; H 4.70; N 13.97
5i C₁₈H₂₁N₃O₄S 168–170 Not reported
4s C₂₀H₂₄F₃N₃O₂ 118–120 HRMS confirmed

Key Observations :

  • Melting Points : Bromine-substituted compounds (e.g., Compound 7) exhibit higher melting points due to increased molecular weight and crystallinity .
  • Elemental Analysis: Minor deviations in experimental vs.

Key Observations :

  • Multicomponent Reactions : Ugi synthesis (4s) offers structural diversity but lower yields (38–50%) compared to stepwise methods .
  • Hydrazide-Based Synthesis: Higher yields (65–75%) for Compound 7 suggest scalability for pyrrolidinone derivatives .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4OC_{23}H_{24}N_{4}O with a molecular weight of approximately 404.5 g/mol. The structure features a methoxy group attached to a phenyl ring and a pyrrolidine derivative, which may contribute to its biological activity.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Anticancer Activity : Some derivatives have shown effectiveness against different cancer cell lines, suggesting potential for therapeutic applications in oncology.
  • Antimicrobial Properties : Related compounds have demonstrated activity against bacterial and fungal strains, indicating a possible role in treating infections.
  • Anti-inflammatory Effects : Certain analogs have been noted for their ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AnticancerInhibitory effects on cancer cell lines
AntimicrobialActivity against various pathogens
Anti-inflammatoryReduction in inflammatory markers

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted the anticancer potential of similar phenylacetamide derivatives, noting significant cytotoxicity against breast and colon cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Research : Another investigation into related compounds revealed their efficacy against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the antimicrobial activity.
  • Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory properties demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a potential pathway for therapeutic intervention in conditions like arthritis.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the oxopyrrolidine moiety.
  • Coupling with the 4-methoxyphenyl group via acetamide formation.

Q & A

Q. Advanced

  • Reagent Purity: Ensure anhydrous conditions for EDC/HOBt-mediated couplings to prevent hydrolysis.
  • Byproduct Removal: Acid-base washes (e.g., 1M HCl for unreacted amines, saturated NaHCO₃ for excess acids) improve crude product purity .
  • Catalyst Screening: Substituent-dependent reactivity may require alternative catalysts (e.g., HATU for electron-deficient anilines).
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates but may require lower temperatures to suppress side reactions.

How should researchers resolve contradictions in crystallographic or spectroscopic data?

Q. Advanced

  • Conformational Analysis: SCXRD of related compounds reveals that steric repulsion between substituents (e.g., methoxy groups) can induce rotational isomerism, leading to multiple molecules in the asymmetric unit. Refinement with riding H-atom models and anisotropic displacement parameters clarifies these discrepancies .
  • Dynamic NMR: Variable-temperature ¹H NMR detects rotational barriers in amide bonds, explaining split signals in crowded regions (e.g., δ 4.11–4.90 ppm for morpholine derivatives) .

What methodologies characterize hydrogen-bonding interactions critical to biological activity?

Q. Advanced

  • SCXRD: Identifies intermolecular interactions (e.g., N–H⋯O bonds) that stabilize dimeric structures. For example, in a related dichlorophenylacetamide, hydrogen-bonded dimers (R₂²(10)) influence packing and solubility .
  • FT-IR Temperature Studies: Monitoring N-H stretching frequency shifts with temperature reveals hydrogen-bond strength, correlating with thermal stability .

What are the potential biological targets inferred from structural analogs?

Basic
The 4-(2-oxopyrrolidin-1-yl)phenyl moiety suggests affinity for neurological targets (e.g., GABA receptors) due to structural similarity to piracetam derivatives. The methoxyphenyl group may confer antioxidant or anti-inflammatory activity via radical scavenging .

Advanced
Molecular docking studies of analogs reveal interactions with kinase ATP-binding pockets (e.g., pyrazolo[4,3-d]pyrimidine derivatives). Replace the pyrrolidinone with sulfone or phosphonate groups to enhance binding entropy in enzyme inhibition assays .

How can researchers mitigate hazards during synthesis and handling?

Q. Basic

  • Engineering Controls: Use fume hoods for volatile reagents (e.g., acetyl chloride).
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats prevent dermal exposure.
  • Waste Disposal: Quench reactive intermediates (e.g., excess acyl chlorides) with ice-cold aqueous HCl before disposal .

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